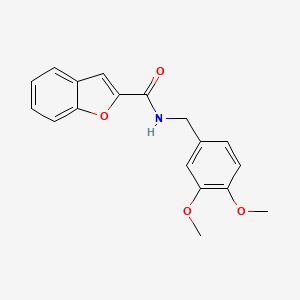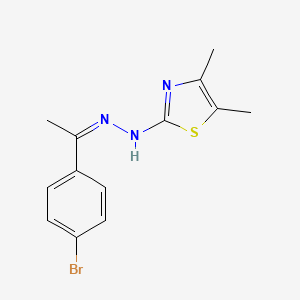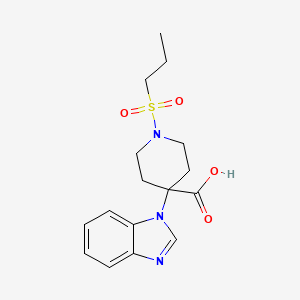
1-cinnamoyl-4-(3-fluorobenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cinnamoyl-4-(3-fluorobenzyl)piperazine (CFBP) is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It belongs to the class of piperazine derivatives and has a molecular weight of 329.4 g/mol.
Mécanisme D'action
The exact mechanism of action of 1-cinnamoyl-4-(3-fluorobenzyl)piperazine is not fully understood. However, it is believed to act on the GABAergic system by enhancing the activity of GABA receptors. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By enhancing the activity of GABA receptors, 1-cinnamoyl-4-(3-fluorobenzyl)piperazine may reduce neuronal excitability and prevent seizures and anxiety-like behavior.
Biochemical and Physiological Effects:
1-cinnamoyl-4-(3-fluorobenzyl)piperazine has been shown to have a low toxicity profile and does not produce any significant adverse effects. It has been found to be well-tolerated in animal models and has a favorable pharmacokinetic profile. The compound has been shown to cross the blood-brain barrier and reach the central nervous system, where it exerts its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-cinnamoyl-4-(3-fluorobenzyl)piperazine has several advantages for lab experiments. It is easy to synthesize and has a high purity level. It has a low toxicity profile and does not produce any significant adverse effects. However, there are some limitations to using 1-cinnamoyl-4-(3-fluorobenzyl)piperazine in lab experiments. The exact mechanism of action is not fully understood, and more research is needed to elucidate its pharmacological properties fully. Additionally, the compound has not been tested in human clinical trials, and its safety and efficacy in humans are unknown.
Orientations Futures
There is a growing interest in the potential therapeutic properties of 1-cinnamoyl-4-(3-fluorobenzyl)piperazine, and several future directions can be explored. One possible direction is to investigate the compound's efficacy in treating other neurological disorders such as Parkinson's disease and multiple sclerosis. Another direction is to study the compound's mechanism of action in more detail to identify potential drug targets. Finally, future research can focus on optimizing the synthesis method to improve the yield and purity of the compound.
Conclusion:
In conclusion, 1-cinnamoyl-4-(3-fluorobenzyl)piperazine is a promising compound that has shown potential therapeutic properties in animal models. The compound has a low toxicity profile and does not produce any significant adverse effects. However, more research is needed to fully understand its pharmacological properties and potential therapeutic applications. The future directions for research include investigating the compound's efficacy in treating other neurological disorders, studying its mechanism of action in more detail, and optimizing the synthesis method.
Méthodes De Synthèse
The synthesis of 1-cinnamoyl-4-(3-fluorobenzyl)piperazine involves the reaction of 3-fluorobenzylamine with cinnamoyl chloride in the presence of triethylamine and dichloromethane. The resulting product is then treated with piperazine in ethanol to obtain 1-cinnamoyl-4-(3-fluorobenzyl)piperazine. The purity of the compound can be confirmed by using spectroscopic techniques such as NMR and IR.
Applications De Recherche Scientifique
1-cinnamoyl-4-(3-fluorobenzyl)piperazine has been studied extensively for its potential therapeutic properties. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant activities. It has also shown promising results in the treatment of neuropathic pain and Alzheimer's disease. The compound has been tested in animal models and has shown to be effective in reducing seizures and anxiety-like behavior.
Propriétés
IUPAC Name |
(E)-1-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O/c21-19-8-4-7-18(15-19)16-22-11-13-23(14-12-22)20(24)10-9-17-5-2-1-3-6-17/h1-10,15H,11-14,16H2/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCXSHUYRWCPDM-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5292000.png)
![(3S*,4S*)-1-[2-(cyclopentyloxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5292007.png)
![3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5292011.png)

![3-({1-[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-pyrrolidinyl}methyl)benzamide](/img/structure/B5292019.png)
![3-{[(3,5-dimethoxyphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5292022.png)



![2-[3-(benzyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5292075.png)
![2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5292079.png)
![N-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-2-methoxyacetamide](/img/structure/B5292082.png)

![4,5-dimethyl-N'-[2-methyl-1-(2-thienyl)propylidene]-3-thiophenecarbohydrazide](/img/structure/B5292089.png)